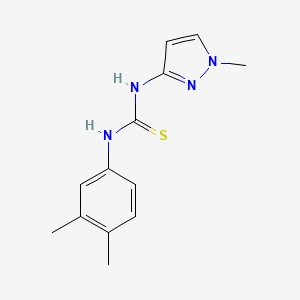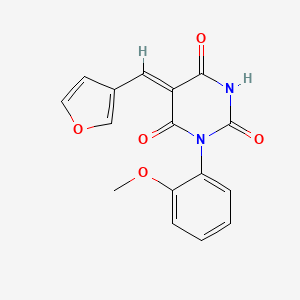
N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Overview
Description
N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 256.37 g/mol.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it is believed to act as a pheromone analog by stimulating the olfactory system of animals. N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to increase the secretion of growth hormone and prolactin in animals, which may explain its growth-promoting effects. In addition, N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have various biochemical and physiological effects, including increasing the secretion of growth hormone and prolactin, improving feed intake and nutrient utilization, enhancing the immune system, and reducing oxidative stress. N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been shown to have anti-inflammatory and anticancer properties, although further research is needed to fully understand these effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is its ability to improve the growth performance of animals, which can lead to more accurate and reliable results. However, N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea can also have variable effects depending on the species, age, and sex of the animals, which can make it difficult to interpret the results. In addition, N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea can be expensive and may not be readily available in all countries.
Future Directions
There are several future directions for the research on N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, including investigating its potential applications in human medicine, developing more efficient synthesis methods, and exploring its mechanism of action in more detail. N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has shown promising results in preclinical studies for its anticancer and anti-inflammatory properties, and further research is needed to determine its safety and efficacy in humans. In addition, developing more efficient synthesis methods for N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea could make it more accessible and affordable for researchers. Finally, exploring the mechanism of action of N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in more detail could provide valuable insights into its potential applications in various fields.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to improve the growth performance of livestock and poultry by enhancing their feed intake and nutrient utilization. In aquaculture, N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been used as a feed additive to improve the growth and survival rate of fish and shrimp. In medicine, N-(3,4-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been investigated for its potential anticancer and anti-inflammatory properties.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-9-4-5-11(8-10(9)2)14-13(18)15-12-6-7-17(3)16-12/h4-8H,1-3H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXRDLXNZPUIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=NN(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1-azepanyl)propyl]-2,6-dimethoxybenzamide](/img/structure/B4759477.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,4,5-trioxo-3-phenyl-1-imidazolidinyl)acetamide](/img/structure/B4759484.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4759486.png)
![N-cyclopentyl-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759494.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4759504.png)
![2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4759505.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-methoxybenzamide](/img/structure/B4759512.png)
![2-(4-methylphenyl)-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B4759520.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4759525.png)
![1-({[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4759539.png)
![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-4-bromophenol](/img/structure/B4759544.png)
